
(E)-4-(2-fluorophenyl)but-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2-Fluorophenyl)but-3-enoic acid, also known as 2-fluoro-3-phenylbut-2-enoic acid, is a compound belonging to the class of organic compounds known as phenylacetic acids. It is a colorless, crystalline solid that is soluble in hot water and miscible with most organic solvents. This compound has been extensively studied due to its wide range of applications in the scientific research field.
Aplicaciones Científicas De Investigación
(E)-4-(2-Fluorophenyl)but-3-enoic acid has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant drug lamotrigine. It has also been used in the preparation of a variety of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as indoles and pyrroles.
Mecanismo De Acción
(E)-4-(2-Fluorophenyl)but-3-enoic acid acts as a weak acid in aqueous solution. It is believed to undergo a proton transfer reaction with water, forming a hydronium ion and a (E)-4-(2-fluorophenyl)but-3-enoic acidhenylbut-2-enoate anion. The anion is then believed to undergo a condensation reaction with a second molecule of (E)-4-(2-fluorophenyl)but-3-enoic acid, forming a cyclic dimer. This dimer is believed to be the active species in the reaction.
Biochemical and Physiological Effects
(E)-4-(2-Fluorophenyl)but-3-enoic acid has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is believed to be responsible for the anticonvulsant effects of lamotrigine, a drug synthesized using (E)-4-(2-fluorophenyl)but-3-enoic acid. Additionally, it has been found to inhibit the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-(2-Fluorophenyl)but-3-enoic acid has several advantages and limitations in laboratory experiments. One of the main advantages is its relatively low cost, which makes it an attractive option for synthesis of various compounds. Additionally, it is relatively stable in solution, allowing for long-term storage. However, one of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
The potential applications of (E)-4-(2-Fluorophenyl)but-3-enoic acid are vast. One potential future direction is to explore its use in the synthesis of various heterocyclic compounds, such as indoles and pyrroles. Additionally, its use in the synthesis of fluorinated compounds could be further explored. Additionally, further research could be conducted to explore its potential as an inhibitor of various enzymes, such as acetylcholinesterase and 5-alpha-reductase. Finally, its use in the synthesis of various pharmaceuticals could be further explored.
Métodos De Síntesis
(E)-4-(2-Fluorophenyl)but-3-enoic acid can be synthesized through a variety of methods. One of the most common methods is the reaction of (E)-4-(2-fluorophenyl)but-3-enoic acidhenylpropanoic acid with sodium hydride in dimethylformamide. This reaction yields a mixture of (E)-4-(2-fluorophenyl)but-3-enoic acid and (Z)-4-(2-fluorophenyl)but-3-enoic acid in a ratio of 1:1. Other methods of synthesis include the reaction of (E)-4-(2-fluorophenyl)but-3-enoic acidhenylpropanoic acid with sodium borohydride in dimethylformamide, or the reaction of (E)-4-(2-fluorophenyl)but-3-enoic acidhenylpropanoic acid with lithium aluminum hydride in tetrahydrofuran.
Propiedades
IUPAC Name |
(E)-4-(2-fluorophenyl)but-3-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-6H,7H2,(H,12,13)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEZMEORTPFVES-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-fluorophenyl)but-3-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

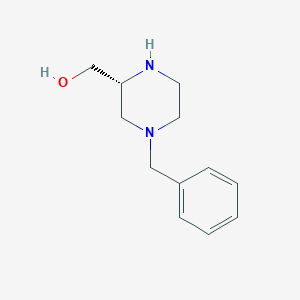

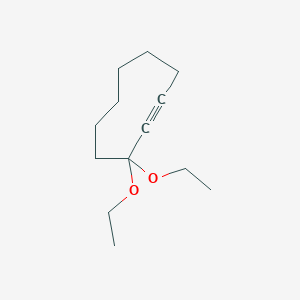

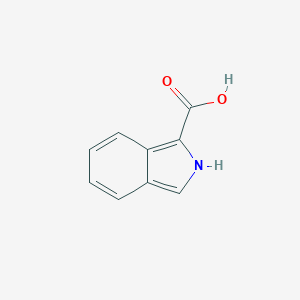

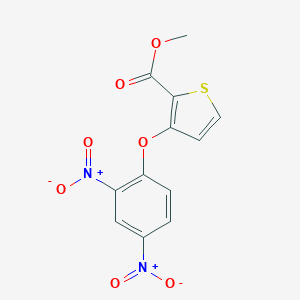




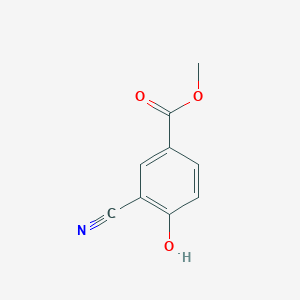
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)
![1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate](/img/structure/B180665.png)